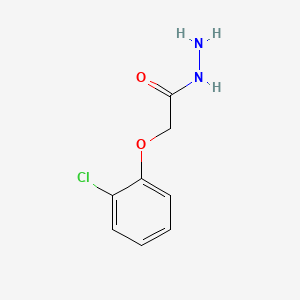

2-(2-Chlorophenoxy)acetohydrazide

Descripción general

Descripción

2-(2-Chlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-Chlorophenoxy)acetohydrazide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and most notably, its biological activities including anticancer, antimicrobial, and potential tuberculostatic effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate. The reaction conditions generally include refluxing in an ethanol medium, leading to the formation of a white crystalline product. The molecular formula is , and structural analysis indicates that the acetohydrazide group is approximately planar, with bond lengths and angles consistent with similar compounds .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve cell cycle arrest at the G1 phase and the activation of apoptotic pathways, possibly through caspase-3 activation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.25 ± 2.5 | Induces apoptosis |

| A549 | 3.84 ± 0.54 | G2/M phase arrest |

| NIH/3T3 (healthy) | >100 | Selective cytotoxicity |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The presence of the phenoxy group is crucial for its antimicrobial efficacy, as modifications to this moiety can lead to changes in activity levels .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Tuberculostatic Potential

Recent studies have suggested that this compound may possess tuberculostatic activity. Preliminary QSAR (Quantitative Structure-Activity Relationship) analyses indicate potential for this compound as a lead for developing new treatments against tuberculosis .

Case Studies

- MCF-7 Cell Line Study : A study focused on the effects of this compound on MCF-7 cells revealed a dose-dependent increase in apoptosis markers after treatment with concentrations as low as 10 µM. Flow cytometry analysis confirmed a significant increase in early apoptotic cells compared to control groups.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated lower MIC values than several common treatments for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

2-(2-Chlorophenoxy)acetohydrazide has been studied for its antimicrobial properties. Research indicates that derivatives of hydrazine, including this compound, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain hydrazine derivatives possess potent antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies suggest that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity to healthy cells . The mechanism involves the potential activation of caspase-3, an enzyme critical in the apoptotic pathway, indicating a multifaceted approach to cancer treatment .

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in material science. The compound's ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes can exhibit unique physical and chemical properties that may be harnessed for various applications, including catalysis and sensor development .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound derivatives against lung and breast cancer cell lines. The results indicated that specific derivatives showed significant cytotoxic effects, particularly those with para-chlorophenyl substitutions. The study highlighted the importance of structural modifications in enhancing anticancer activity and selectivity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of hydrazine derivatives, including this compound. The results demonstrated effective inhibition against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Antimicrobial | Bacterial and fungal inhibition | Significant activity against various pathogens |

| Anticancer | Cytotoxicity against cancer cells | Selective cytotoxicity towards A549 and MCF7 cells |

| Material Science | Coordination chemistry | Formation of metal complexes with unique properties |

Análisis De Reacciones Químicas

Hydrazone Formation via Condensation with Aldehydes

The hydrazide group undergoes condensation with aldehydes to form acylhydrazones (Schiff bases). This reaction is critical for synthesizing bioactive derivatives.

Reaction Conditions :

-

Reagents : Aromatic/heterocyclic aldehydes (e.g., benzaldehyde derivatives)

-

Catalyst : HCl in ethanol

-

Temperature : Room temperature

-

Monitoring : Reaction progress tracked via TLC; completion confirmed by NMR (disappearance of aldehyde proton at ~10 ppm and appearance of hydrazone signals at δ 11.5 and 9.0 ppm) .

Products :

-

Example : Reaction with 4-chlorobenzaldehyde yields 2-(2-chlorophenoxy)-N'-(4-chlorobenzylidene)acetohydrazide.

-

Applications : These hydrazones exhibit inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a key enzyme in inflammatory pathways .

Hydrolysis Reactions

The hydrazide bond is susceptible to hydrolysis under acidic or basic conditions, leading to fragmentation.

Reaction Pathways :

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, reflux) | 2-(2-Chlorophenoxy)acetic acid + NH₃ | Cleavage of the hydrazide C–N bond |

| Basic (NaOH, aqueous) | Sodium salt of the acid + hydrazine | Nucleophilic attack at carbonyl |

Industrial Relevance : Hydrolysis products serve as intermediates for synthesizing herbicides and pharmaceuticals.

Acylation Reactions

The hydrazide group reacts with acylating agents to form N-acyl derivatives.

Example Reaction :

-

Reagents : Acetic anhydride or acetyl chloride

-

Conditions : Base (e.g., pyridine) in anhydrous dichloromethane

-

Product : N-Acetyl-2-(2-chlorophenoxy)acetohydrazide

-

Applications : Enhanced lipophilicity for improved pharmacokinetic properties.

Cyclocondensation Reactions

2-(2-Chlorophenoxy)acetohydrazide participates in cyclization reactions to form heterocyclic compounds.

Notable Example :

-

Reagents : Carbon disulfide (CS₂) in ethanol with KOH

-

Product : 5-(2-Chlorophenoxymethyl)-1,3,4-thiadiazole-2-thiol

-

Mechanism : Thiadiazole formation via cyclocondensation, confirmed by IR (C=S stretch at 1,250 cm⁻¹) and mass spectrometry .

Substitution at the Chlorophenoxy Group

The chlorine atom on the aromatic ring undergoes nucleophilic substitution under controlled conditions.

Reaction Parameters :

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNKLUHRGOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957672 | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-40-2 | |

| Record name | Acetic acid, 2-(2-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the planar structure of the acetohydrazide group in 2-(2-Chlorophenoxy)acetohydrazide?

A1: While the abstract doesn't explicitly state the significance, the planarity of the acetohydrazide group [] likely influences how the molecule interacts with other molecules, including its potential biological targets, through factors like steric hindrance and electronic interactions. Further research would be needed to confirm this.

Q2: How does hydrogen bonding affect the crystal structure of this compound?

A2: The abstract states that the molecules in the crystal structure are linked by N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. [] The acetohydrazide oxygen atom plays a key role by accepting two C—H⋯O and one N—H⋯O hydrogen bonds, leading to the formation of infinite sheets in the crystal lattice parallel to the (100) plane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.